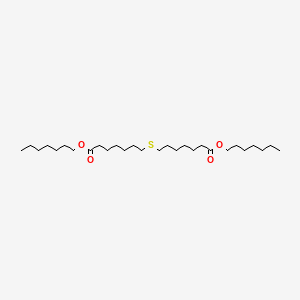
4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate is a chemical compound known for its unique structure and properties It is an ester derivative with a tert-butyl group and a methoxy group attached to a hexa-2,4-dienoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate typically involves the reaction of 4-tert-butylphenol with methoxyacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as piperidine, and requires heating under reflux for several hours . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature and pressure, are optimized to ensure consistent quality and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., hydrochloric acid) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions result in the replacement of the methoxy group with other functional groups.
Scientific Research Applications
4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, or DNA, affecting their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-2,6-dimethylacetophenone
- 2,6-di-tert-butyl-4-(4-methoxybenzylidene)phenol
- 4-tert-Butyl-2,6-bis-(4-methoxy-benzylidene)-cyclohexanone
Uniqueness
4-tert-Butyl-6-methoxy-6-oxohexa-2,4-dienoate is unique due to its specific structural features, such as the presence of both tert-butyl and methoxy groups on the hexa-2,4-dienoate backbone. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
61186-95-6 |
|---|---|
Molecular Formula |
C11H15O4- |
Molecular Weight |
211.23 g/mol |
IUPAC Name |
4-tert-butyl-6-methoxy-6-oxohexa-2,4-dienoate |
InChI |
InChI=1S/C11H16O4/c1-11(2,3)8(5-6-9(12)13)7-10(14)15-4/h5-7H,1-4H3,(H,12,13)/p-1 |
InChI Key |
JIIOJMYWSJHWFZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C(=CC(=O)OC)C=CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


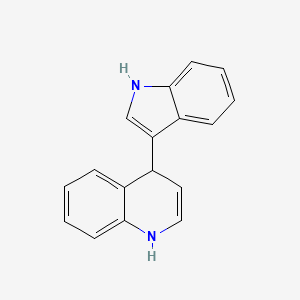
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
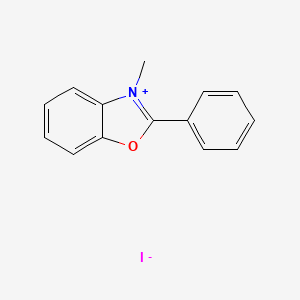
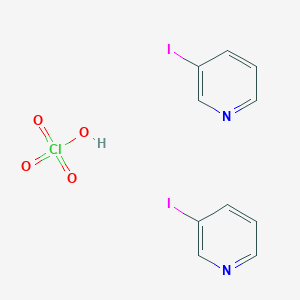
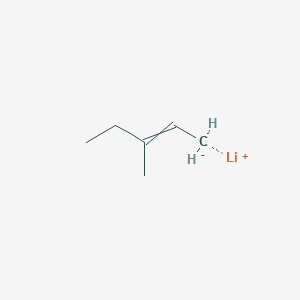
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
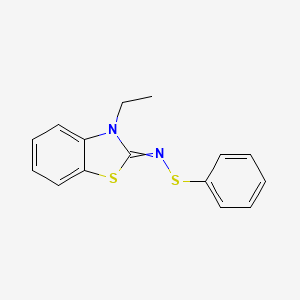
![Bicyclo[4.3.1]deca-2,4,7-triene](/img/structure/B14584604.png)
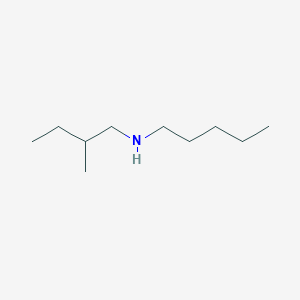
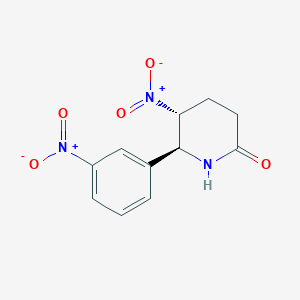
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)


